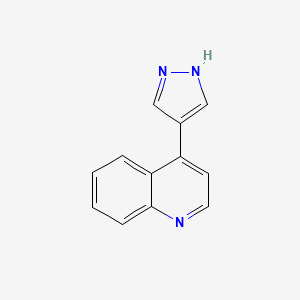

4-(1H-pyrazol-4-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKFKLYKZFIEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402067 | |

| Record name | 4-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-49-7 | |

| Record name | 4-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439106-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 4-(1H-Pyrazol-4-yl)quinolines: A Technical Guide for Medicinal Chemists

Abstract

The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged heterocyclic motif, prominently featured in contemporary drug discovery due to its versatile biological activities, including potent kinase inhibition.[1] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing this core structure and its derivatives. We will dissect the key palladium-catalyzed cross-coupling reactions, delve into multicomponent strategies, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and practical, actionable methodologies.

Introduction: The crescente Importance of the this compound Scaffold

The fusion of the quinoline and pyrazole ring systems creates a unique chemical architecture that has demonstrated significant therapeutic potential. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarials to antibacterials.[2] Similarly, pyrazoles are a cornerstone in medicinal chemistry, found in numerous approved drugs.[3][4] The combination of these two pharmacophores in the this compound framework has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][5] This makes the development of efficient and versatile synthetic routes to this scaffold a critical endeavor in modern medicinal chemistry.

Core Synthetic Strategies: A Comparative Analysis

The construction of the this compound core can be approached through several strategic disconnections. The most prevalent and robust methods rely on the formation of the C4-C4' bond between the quinoline and pyrazole rings, typically via palladium-catalyzed cross-coupling reactions. Alternative strategies, such as multicomponent reactions, offer a more convergent approach.

The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and they provide a highly reliable and versatile approach to the synthesis of 4-(1H-pyrazol-4-yl)quinolines.[6] The two most prominent methods in this category are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7] This reaction is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of building blocks.[8]

The general synthetic strategy involves the coupling of a 4-haloquinoline with a pyrazole-4-boronic acid or its pinacol ester.

Diagram 1: General Scheme of Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura coupling of a 4-haloquinoline and a pyrazole boronic ester.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.[9] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[6]

The Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This reaction provides a powerful method for forming C-C triple bonds and can be adapted for the synthesis of pyrazolylquinolines.

The strategy typically involves a two-step process: first, a Sonogashira coupling to install an alkyne at the 4-position of the quinoline, followed by a cyclization reaction with a hydrazine to form the pyrazole ring.

Diagram 3: Sonogashira Coupling and Cyclization Strategy

Caption: A two-step approach utilizing Sonogashira coupling and subsequent cyclization.

The Catalytic Cycle of Sonogashira Coupling:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[13][14] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.

Diagram 4: Simplified Catalytic Cycle of the Sonogashira Reaction

Caption: Intertwined catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an attractive, atom-economical, and convergent route to complex molecules.[15][16] Several MCRs have been reported for the synthesis of pyrazolo[3,4-b]quinolines.

However, it is crucial to approach reported MCRs with a degree of scientific skepticism. A notable study critically re-examined a reported L-proline-catalyzed three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines and found that the actual products were 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles).[17][18] This underscores the importance of rigorous characterization and verification in synthetic chemistry.

A more reliable multicomponent approach involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone derivative, which can lead to the formation of the fully aromatic 1H-pyrazolo[3,4-b]quinoline system.[15]

Diagram 5: A Representative Multicomponent Reaction for Pyrazolo[3,4-b]quinoline Synthesis

Caption: A one-pot, three-component synthesis of the pyrazolo[3,4-b]quinoline core.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the final target scaffold.

Synthesis of Pyrazole-4-boronic acid pinacol ester

The pyrazole-4-boronic acid pinacol ester is a crucial building block for the Suzuki-Miyaura coupling. It can be synthesized from 1-Boc-4-halogenopyrazole.[19]

Protocol:

-

Reaction Setup: To a solution of 1-Boc-4-halogenopyrazole (1.0 eq) and pinacol diboron (1.1 eq) in a suitable solvent such as dioxane or toluene, add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Base Addition: Add an aqueous solution of a weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-4-pyrazole pinacol borate can then be purified by column chromatography.

-

Deprotection: The Boc protecting group can be removed by heating the 1-Boc-4-pyrazole pinacol borate until gas evolution ceases, followed by purification.[19]

Suzuki-Miyaura Coupling of 4-Chloroquinoline with Pyrazole-4-boronic acid pinacol ester

This protocol outlines a general procedure for the synthesis of the this compound core.

Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-chloroquinoline (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).[9]

-

Solvent Addition: Add a degassed mixture of a 4:1 ratio of an organic solvent like acetonitrile and water.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add silica gel to the flask and evaporate the solvent until a free-flowing powder is obtained. Purify the product by column chromatography using an appropriate eluent system, such as ethyl acetate.

Data Presentation: A Summary of Synthetic Approaches

The following table summarizes the key features of the discussed synthetic strategies, providing a quick reference for selecting the most appropriate method for a given target molecule.

| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages | Representative Yields |

| Suzuki-Miyaura Coupling | 4-Haloquinoline, Pyrazole-4-boronic acid/ester | Pd catalyst, Base | High functional group tolerance, mild conditions, readily available starting materials.[7][8] | Requires pre-functionalization of both coupling partners. | 70-95% |

| Sonogashira Coupling/Cyclization | 4-Haloquinoline, Terminal alkyne, Hydrazine | Pd/Cu catalyst, Base | Access to diverse pyrazole substitutions via alkyne and hydrazine variation. | Two-step process, potential for side reactions like alkyne homocoupling.[11][12] | 60-85% (over two steps) |

| Multicomponent Reaction | Aniline, Aldehyde, Pyrazolone | Acid or base catalyst | High atom economy, convergent synthesis, operational simplicity.[15] | Can have limited scope, potential for side product formation, and reproducibility issues.[17] | 30-80% |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established field with a range of reliable synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most robust and versatile approach for constructing this important scaffold. While multicomponent reactions offer an elegant and convergent alternative, careful validation of reported procedures is essential.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to access novel derivatives, and the application of these synthetic strategies to the construction of libraries of compounds for high-throughput screening in drug discovery programs. The continued exploration of the biological activities of this privileged scaffold promises to yield new therapeutic agents for a variety of diseases.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [6]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [13]

-

Wikipedia. Sonogashira coupling. [11]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [12]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [7]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [20]

-

Köcher, T., van der Vlugt, J. I., & Reek, J. N. H. (2017). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 36(20), 3974–3983. [21]

-

BYJU'S. Sonogashira Coupling. [14]

-

Vaddepalli, K., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [10]

-

ResearchGate. Reaction mechanism of Suzuki–Miyaura coupling reaction catalyzed by Pd/DG‐COF. [22]

-

Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. [23]

-

Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. [19]

-

Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. [24]

-

ElectronicsAndBooks. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. [25]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [26]

-

Organic Chemistry Portal. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. [27]

-

Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. [28]

-

PubMed. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1 H-pyrazolo[3,4- b]quinolines Using L-Proline as a Catalyst-Does It Really Proceed? (2023-11-15). [17]

-

PubMed. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. (2018-01-01). [2]

-

PubMed. Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. [29]

-

MDPI. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023-11-15). [15]

-

Preprints.org. Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed? (2023-10-04). [16]

-

ResearchGate. (PDF) Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023-11-08). [18]

-

ResearchGate. One-pot Multicomponent Reaction: An Efficient Synthesis of 4-(Het)Aryl-substituted Pyrazolo-quinolinones | Request PDF. (2025-08-10). [30]

-

MedchemExpress.com. 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermediate. [1]

-

NIH. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. [5]

-

Chemical Communications (RSC Publishing). Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. [32]

-

ResearchGate. Synthesis of pyrazinoquinolone 127 | Download Scientific Diagram. [33]

-

PubMed. Synthesis of Highly Functionalized 4-Aminoquinolines. [34]

-

Taylor & Francis Online. Chemistry of Substituted Quinolinones. Part II Synthesis of Novel 4-Pyrazolylquinolinone Derivatives. (2011-02-16). [35]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [3]

-

ResearchGate. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017-03-03). [36]

-

ResearchGate. A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022-04-26). [37]

-

ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12). [9]

-

Bentham Science. Biological Activities of Pyrazoline Derivatives-A Recent Development. [38]

-

ResearchGate. Chemistry of substituted quinolinones. III. Synthesis and reactions of some novel 3-pyrazolyl-2-quinolinones. (2025-08-06). [39]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [40]

-

Organic Chemistry Portal. Sonogashira Coupling. [41]

-

Organic Chemistry Portal. Suzuki Coupling. [8]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [4]

-

Semantic Scholar. Construction of substituted pyrazolo[4,3‐c]quinolines via [5+1] cyclization of pyrazole‐arylamines with alcohols/amines in one‐pot. [42]

-

ResearchGate. Biological Activities of Pyrazoline Derivatives -A Recent Development. (2025-08-06). [43]

-

ResearchGate. ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2025-08-07). [44]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [45]

-

PMC - PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [46]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed?[v1] | Preprints.org [preprints.org]

- 17. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1 H-pyrazolo[3,4- b]quinolines Using L-Proline as a Catalyst-Does It Really Proceed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 20. mt.com [mt.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 24. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 25. electronicsandbooks.com [electronicsandbooks.com]

- 26. 4-Quinolone synthesis [organic-chemistry.org]

- 27. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines [organic-chemistry.org]

- 28. benchchem.com [benchchem.com]

- 29. Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 32. Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of Highly Functionalized 4-Aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. eurekaselect.com [eurekaselect.com]

- 39. researchgate.net [researchgate.net]

- 40. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]

- 41. Sonogashira Coupling [organic-chemistry.org]

- 42. Construction of substituted pyrazolo[4,3‐c]quinolines via [5+1] cyclization of pyrazole‐arylamines with alcohols/amines in one‐pot | Semantic Scholar [semanticscholar.org]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. chem.libretexts.org [chem.libretexts.org]

- 46. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 4-(1H-Pyrazol-4-yl)quinoline Compounds

Executive Summary

The hybrid scaffold of 4-(1H-pyrazol-4-yl)quinoline represents a significant "privileged structure" in modern medicinal chemistry. These compounds consistently demonstrate a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The translation of a synthesized molecule from the bench to a potential clinical candidate, however, is critically dependent on its unambiguous and thorough physicochemical characterization. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the structural elucidation and purity assessment of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize an integrated analytical approach to ensure data integrity and accelerate the drug discovery pipeline.

The Quinoline-Pyrazole Scaffold: A Nexus of Pharmacological Activity

The fusion of the quinoline and pyrazole rings into a single molecular entity creates a unique electronic and steric environment conducive to interactions with various biological targets. Quinoline moieties are known for their ability to intercalate with DNA and inhibit key enzymes like reverse transcriptase, while pyrazole derivatives are renowned for their roles in inhibiting kinases and other signaling proteins.[5][6][7] The resulting this compound core has been successfully exploited to develop agents with promising activities, such as novel antibacterial and antifungal agents and potent anticancer compounds.[1][2][4]

The journey from a promising molecular design to a validated lead compound is paved with rigorous analytical chemistry. The characterization process is not merely a quality control checkpoint; it is a fundamental aspect of the research, confirming that the synthesized molecule is indeed the one intended and that its purity is sufficient for reliable biological evaluation.

Synthesis and Characterization: A Unified Workflow

While numerous synthetic routes to 4-(1H-pyrazol-4-yl)quinolines exist, including multicomponent reactions and classic condensations like the Friedländer synthesis, the characterization pipeline remains largely consistent.[8][9][10] The primary goal is to confirm the molecular structure and assess the purity of the final product, separating it from starting materials, intermediates, and reaction byproducts.

The following diagram illustrates a standard workflow from synthesis to a fully characterized compound ready for biological screening.

Caption: General workflow for synthesis and characterization.

Spectroscopic Characterization: Deciphering the Molecular Structure

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the formation of the this compound scaffold.

Expertise & Causality: We use ¹H NMR to confirm the presence and connectivity of protons, paying close attention to the coupling patterns in the aromatic regions of both the quinoline and pyrazole rings. ¹³C NMR is vital for confirming the carbon skeleton and ensuring the correct number of carbon atoms are present in the final structure.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves these heterocyclic systems and allows for the observation of exchangeable N-H protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Key Signatures:

| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale |

| Pyrazole N-H | 12.0 - 14.0 (broad) | N/A | Deshielded proton on nitrogen, often exchangeable with D₂O. |

| Pyrazole C-H (x2) | 7.5 - 8.5 | 110 - 140 | Protons and carbons within the electron-deficient pyrazole ring. |

| Quinoline Aromatic C-H | 7.0 - 9.0 | 120 - 150 | Complex multiplet patterns characteristic of the substituted quinoline system. |

| Quaternary Carbons (C-C, C-N) | N/A | 135 - 160 | Includes the key C4-quinoline to C4-pyrazole linkage carbon. |

Note: Shifts are approximate and can vary significantly based on substitution patterns.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Expertise & Causality: We choose HRMS (e.g., ESI-TOF) over low-resolution MS because it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental composition, which is critical for distinguishing between compounds with the same nominal mass but different formulas.

Step-by-Step Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated.

-

Data Acquisition: Acquire the spectrum, looking for the protonated molecular ion peak, [M+H]⁺.

-

Analysis: Compare the experimentally measured mass of the [M+H]⁺ peak to the theoretically calculated mass for the expected molecular formula. The mass error should be less than 5 ppm.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Expertise & Causality: While NMR and MS define the overall structure, IR provides quick confirmation of specific bonds. For this scaffold, the N-H stretch of the pyrazole is a key diagnostic peak that confirms the presence of this ring system.

Data Interpretation and Key Signatures:

-

~3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.

-

~1500-1620 cm⁻¹: C=N and C=C stretching vibrations from both the quinoline and pyrazole aromatic rings.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

Definitive Structure: Single Crystal X-Ray Crystallography

For novel compounds or when stereochemistry is , single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[15]

Expertise & Causality: This technique is unparalleled as it provides a complete picture of the molecule's constitution, configuration, and conformation in the solid state. It definitively confirms the connectivity between the quinoline and pyrazole rings at the 4-positions, which can sometimes be ambiguous from NMR data alone. The resulting data is also invaluable for computational studies like molecular docking.[16]

Workflow:

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent system (e.g., DMF, ethanol, or ethyl acetate/hexane). This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Example Crystallographic Data Table:

| Parameter | Example Value (Compound 5a[15]) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.5455(17) |

| b (Å) | 7.3813(7) |

| c (Å) | 22.7766(19) |

| β (°) | 101.0921(8) |

| Volume (ų) | 3550.2(5) |

| Z | 8 |

Purity Assessment: The Chromatographic Standard

Biological data is only as reliable as the purity of the compound being tested. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of drug candidates.[17][18]

Expertise & Causality: HPLC offers high resolution and sensitivity, allowing for the detection and quantification of minor impurities that may not be visible by NMR. For regulatory submissions and reliable structure-activity relationship (SAR) studies, a purity of >95% is typically required.

Step-by-Step Protocol: Reverse-Phase HPLC Analysis

-

Instrument Setup: Use a reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Prepare a mobile phase system, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Method: Run a gradient method, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).[17]

-

Sample Analysis: Inject a known concentration of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Linking Characterization to Biological Evaluation

A fully characterized and purified compound is the prerequisite for any meaningful biological study. The data from these assays feed back into the design of new, improved analogs.

Caption: A typical cascade for biological evaluation.

This systematic approach ensures that the observed biological activity is directly attributable to the characterized compound, building a solid foundation for further drug development efforts, including ADME/Tox studies and in vivo efficacy models.[5][19][20]

Conclusion

The characterization of this compound compounds is a multi-faceted process that requires an integrated suite of analytical techniques. From initial confirmation by NMR and MS to definitive structural proof by X-ray crystallography and final purity validation by HPLC, each step provides a critical piece of information. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their scientific findings, confidently establish structure-activity relationships, and accelerate the progression of these promising compounds toward clinical application.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

-

El-Sayed, M. A. F., & El-Essawy, F. A. (2014). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. International Journal of Organic Chemistry, 4, 237-246. Retrieved from [Link]

-

Badowska-Rosłonek, K., & Kaczmarek, Ł. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 733. Retrieved from [Link]

-

Kumar, A., et al. (2014). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1383-1387. Retrieved from [Link]

-

Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 846-857. Retrieved from [Link]

-

Rojas, L. J., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 131, 237-254. Retrieved from [Link]

-

Badowska-Rosłonek, K., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7605. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Retrieved from [Link]

-

Orr, S. T. M., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules, 25(9), 2154. Retrieved from [Link]

-

Abdellatif, K. R. A., et al. (2021). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. Journal of Inflammation Research, 14, 6011–6036. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative drug candidates containing pyrazoloquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of Pyrazoline Derivatives -A Recent Development. Retrieved from [Link]

-

Singh, S., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Heliyon, 7(5), e07018. Retrieved from [Link]

-

Alam, M. S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(1), 1-18. Retrieved from [Link]

-

Ashour, H. M. A., et al. (2016). Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. ResearchGate. Retrieved from [Link]

-

Das, N., et al. (2011). Design, synthesis, preliminary pharmacological evaluation, and docking studies of pyrazoline derivatives. ResearchGate. Retrieved from [Link]

-

Badowska-Rosłonek, K., & Kaczmarek, Ł. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Retrieved from [Link]

-

Alam, M. S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Retrieved from [Link]

-

E-Researchco. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]

-

Gahlot, M., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38473–38495. Retrieved from [Link]

-

Liptáková, A., & Veizer, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(1), M1897. Retrieved from [Link]

-

Al-Ostath, A. I. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 11-14. Retrieved from [Link]

-

Shah, S., & Desai, K. R. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

-

Worldwide Journals. (n.d.). Pharmacological evaluation of 2-Pyrazoline Derivatives as Anti- inflammatory Agents. Retrieved from [Link]

-

Hassner, A., & Michelson, M. J. (1964). N.m.r. Spectra and Stereoisomerism in Pyrazolines. The Journal of Organic Chemistry, 29(11), 3465-3467. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

Kamal, A., et al. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2260-2268. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eresearchco.com [eresearchco.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

biological activity of novel 4-(1H-pyrazol-4-yl)quinoline scaffolds

An In-Depth Technical Guide to the Biological Activity of Novel 4-(1H-Pyrazol-4-yl)quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of distinct pharmacophores into single molecular entities, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide focuses on the this compound scaffold, a promising hybrid structure combining two "privileged" nitrogen-containing heterocyclic systems: quinoline and pyrazole.[1][2][3] Both parent moieties are cornerstones in the architecture of numerous clinically approved drugs, valued for their versatile biological activities and synthetic tractability.[1][4] This document provides a comprehensive exploration of the significant therapeutic potential of their hybrids, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from recent preclinical studies, this guide explains the mechanistic underpinnings of these activities, presents key structure-activity relationship (SAR) insights, and provides detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinoline core is a structural feature in several anticancer agents, often acting by interfering with DNA replication or, more recently, by inhibiting protein kinases.[5] The pyrazole ring is also a key component in a multitude of approved kinase inhibitors.[1][4] Their combination in the this compound scaffold has yielded a new class of compounds with potent antiproliferative effects against a range of human cancer cell lines.[5][6][7]

Core Mechanism of Action: Protein Kinase Inhibition

A primary mechanism by which these scaffolds exert their anticancer effects is through the inhibition of protein kinases—enzymes that are frequently overexpressed or dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][4] Derivatives of this scaffold have demonstrated potent, often nanomolar, inhibitory activity against several key oncogenic kinases.

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Inhibitors based on pyrazolo[4,3-h]quinazoline have shown selective and potent inhibition of CDK4 and CDK6, leading to cell cycle arrest and suppression of tumor cell proliferation.[8] Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have also been identified as potent CDK2 inhibitors.[9]

-

Receptor Tyrosine Kinases (RTKs): This family includes crucial targets like EGFR, VEGFR, and FGFR. Quinoline-pyrazoline hybrids have been developed as potent EGFR inhibitors, with some compounds showing activity comparable to the approved drug gefitinib.[6] The 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold, a close relative, is a core component of the pan-FGFR inhibitor erdafitinib.[1]

-

Other Kinases: The scaffold has proven versatile, with various analogs showing potent inhibition of JNK3, a kinase implicated in neurodegenerative diseases and some cancers, as well as ROCK1/2, FLT3, and JAK1/2.[4][10][11]

A secondary mechanism observed for some pyrazole-fused curcumin analogs involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis.[12]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrazolyl-quinoline scaffolds.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative compounds from the literature.

| Compound ID | Scaffold Type | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Compound 22 | Thiazole-Quinoline-Pyrazoline | MCF-7 (Breast) | 0.227 µM | [6] |

| HeLa (Cervical) | 0.136 µM | [6] | ||

| Compound b17 | Pyrazoline Derivative | HepG-2 (Liver) | 3.57 µM | [13] |

| Compound 8g | Quinoline-1,2,3-Triazole | UO-31 (Renal) | -19% Growth | [5] |

| Compound 30 | Pyrazoline Hybrid | HepG2 (Liver) | 0.029 µM | [6] |

| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidine | Ovarian Cancer Panel | 0.127–0.560 µM | [9] |

| Compound 13n | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK4/CDK6 (Enzymatic) | 0.01 / 0.026 µM | [8] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[13]

Figure 2: Standard workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Both quinoline and pyrazole derivatives have a long history of use as antimicrobial agents.[15][16][17] Their hybrids have been synthesized and evaluated, with many showing excellent activity against a broad spectrum of bacteria and fungi, in some cases exceeding the potency of standard reference drugs like ciprofloxacin and amphotericin B.[15][18]

Mechanism of Action

While not always fully elucidated, the proposed mechanisms for quinoline-based antimicrobials often involve the inhibition of crucial bacterial enzymes. The structural versatility of the quinoline-pyrazole scaffold allows for targeting multiple pathways, including:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes prevents DNA replication, transcription, and repair, leading to bacterial cell death. This is the classic mechanism for quinolone antibiotics.[19]

-

Enzyme Inhibition: Other potential targets include enzymes essential for bacterial survival, such as β-ketoacyl-acyl carrier protein synthase (FabH), which is involved in fatty acid synthesis.[20]

Summary of In Vitro Antimicrobial Activity

| Compound ID | Scaffold Type | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 13b | Quinoline-Pyrazoline | Shigella flexneri | 0.12 | [18] |

| Candida albicans | 0.12 | [18] | ||

| Aspergillus clavatus | 0.49 | [18] | ||

| Hybrid 7b | Quinoline-Hydroxyimidazolium | Staphylococcus aureus | 2 | [21] |

| Mycobacterium tuberculosis H37Rv | 10 | [21] | ||

| Various | Pyrazole-derived Quinoline | E. coli, S. aureus, A. niger | Potent Activity | [16] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus) or fungus (e.g., C. albicans) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with the final 50 µL from well 11 being discarded.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijcpa.in [ijcpa.in]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The 4-(1H-Pyrazol-4-yl)quinoline Scaffold: A Privileged Motif in Kinase Inhibitor Design

An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-4-yl)quinoline core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif has been extensively explored as a cornerstone for the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as kinase inhibitors. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols used for their evaluation.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, often culminating in a cross-coupling reaction to unite the quinoline and pyrazole moieties. A common and versatile approach is the Suzuki coupling reaction, which allows for the formation of the C-C bond between the two heterocyclic systems.

A generalized synthetic route is depicted below. The synthesis often commences with the construction of a functionalized quinoline precursor, such as a haloquinoline. Separately, a protected pyrazole-boronic acid or ester is prepared. The key Suzuki coupling step then brings these two fragments together. Subsequent deprotection and further functionalization of the quinoline or pyrazole rings allow for the generation of a diverse library of analogues for SAR studies.

Figure 1: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Studies: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a fertile ground for the development of inhibitors targeting a range of protein kinases, including c-Met, ALK, and JNK. The SAR of these compounds is highly dependent on the nature and position of substituents on both the quinoline and pyrazole rings.

Substitutions on the Quinoline Ring

Modifications to the quinoline ring system have a profound impact on the potency and selectivity of these inhibitors. Key positions for substitution include C6, C7, and the quinoline nitrogen.

-

C6 and C7 Positions: The introduction of various functionalities at the C6 and C7 positions of the quinoline ring has been a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, in the context of c-Met inhibitors, the addition of a methoxy or a more complex ether linkage at the C7 position can enhance binding affinity by interacting with the solvent-exposed region of the ATP-binding pocket.

-

Quinoline Nitrogen: While typically unsubstituted, modifications at the quinoline nitrogen are generally detrimental to activity, as this nitrogen atom often acts as a crucial hydrogen bond acceptor with the hinge region of the kinase.

Substitutions on the Pyrazole Ring

The pyrazole moiety offers several sites for substitution that can be exploited to fine-tune the inhibitor's properties. The N1 and C3/C5 positions are of particular interest.

-

N1 Position: The N1 position of the pyrazole ring is a critical interaction point. An unsubstituted N1-H is often essential for forming a hydrogen bond with the kinase hinge region. However, in some cases, small alkyl substituents can be tolerated or may even enhance cell permeability, albeit sometimes at the cost of reduced potency.[1]

-

C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrazole ring can be used to explore deeper pockets within the ATP-binding site and to improve selectivity over other kinases. For example, the introduction of small, lipophilic groups can lead to enhanced potency.

The following table summarizes the general SAR trends observed for this compound and its close analogs as kinase inhibitors.

| Scaffold Position | Substitution | General Effect on Kinase Inhibition | Reference |

| Quinoline Ring | C6/C7-alkoxy/aryloxy | Generally enhances potency and modulates solubility. | [2] |

| C2/C3-substituents | Often detrimental to activity. | ||

| Pyrazole Ring | N1-H | Crucial for hinge binding; substitution often reduces potency. | [1] |

| N1-alkyl | May improve cell permeability but can decrease potency. | [1] | |

| C3/C5-substituents | Can enhance potency and selectivity by probing deeper pockets. |

Case Study: 4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors

While not the exact quinoline scaffold, the closely related 4-(pyrazol-3-yl)-pyridine series provides excellent insights into the SAR of this class of compounds as c-Jun N-terminal kinase (JNK) inhibitors.[1] The following table presents a selection of compounds from this series and their corresponding inhibitory activities against JNK3.

| Compound | X | R1 | R2 | JNK3 IC50 (nM) | p38 IC50 (nM) |

| 12 | H | H | H | 160 | >20,000 |

| 13 | Cl | H | H | 80 | >20,000 |

| 14 | Cl | Me | H | 150 | >20,000 |

| 15 | Cl | H | 4-F | 160 | >20,000 |

| 16 | Cl | Me | 4-F | 150 | >20,000 |

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1]

-

The unsubstituted pyridine core (12 ) displays moderate potency against JNK3 with excellent selectivity over p38.[1]

-

Introduction of a chlorine atom at the C5 position of the pyridine ring (13 ) doubles the potency, suggesting a favorable interaction in this region of the binding site.[1]

-

N-methylation of the pyrazole (14 ) leads to a slight decrease in potency, highlighting the importance of the N-H for optimal activity.[1]

-

Substitution on the aniline ring (15 and 16 ) has a minimal impact on in vitro potency in this series.[1]

Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives exert their therapeutic effects by inhibiting the catalytic activity of protein kinases, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers. Inhibitors based on the this compound scaffold can block the ATP-binding site of c-Met, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.

Figure 3: Inhibition of the ALK signaling pathway.

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against a purified kinase enzyme.

Materials:

-

Purified recombinant kinase (e.g., c-Met, ALK)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the diluted test compound, the purified kinase, and the kinase-specific substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound dissolved in DMSO

-

Griess Reagent (for nitrite determination)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.

-

In a parallel plate, assess the cytotoxicity of the compounds using a cell viability assay to ensure that the inhibition of NO production is not due to cell death.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery, particularly in the realm of kinase inhibition. The extensive SAR studies conducted on this and closely related scaffolds have provided a deep understanding of the key structural features required for potent and selective inhibition of various kinases. The synthetic accessibility of this core allows for the systematic exploration of chemical space, leading to the identification of optimized drug candidates. The continued investigation of this remarkable scaffold holds great promise for the development of novel therapeutics for a range of human diseases.

References

-

Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

-

Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

-

Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19. [Link]

-

Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer. Nature reviews Cancer, 13(10), 685-700. [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

-

National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). [Link]

-

Zhao, F., Zhang, L., Liu, Y., Zhang, J., Liu, H., Wang, F., ... & Liu, Y. (2017). Identification of 3-substituted-6-(1-(1H-t[1][3][4]riazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors via metabolite profiling-based structural optimization. European journal of medicinal chemistry, 138, 986-998. [Link]

-

Mologni, L., & Gambacorti-Passerini, C. (2015). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers, 7(4), 2133–2153. [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of 4-(1H-Pyrazol-4-yl)quinoline Based Inhibitors

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the 4-(1H-pyrazol-4-yl)quinoline scaffold, from synthetic rationale and execution to biological evaluation and structure-activity relationship (SAR) analysis. It is structured to deliver field-proven insights for professionals engaged in medicinal chemistry and drug discovery.

Introduction: A Tale of Two Heterocycles

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced biological activity and refined pharmacological profiles. The this compound core is a prime example of such a synergistic combination, marrying the rich chemical and therapeutic history of both the quinoline and pyrazole moieties.

The Quinoline Moiety: A Cornerstone in Drug Discovery

The quinoline ring system, an aromatic bicyclic heterocycle, is a foundational structure in numerous pharmaceuticals.[1] Its rigid framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, making it an ideal anchor for interacting with biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities.[1][2]

The Pyrazole Moiety: A Versatile Pharmacophore

The five-membered pyrazole ring is another cornerstone of medicinal chemistry, celebrated for its ability to participate in hydrogen bonding and act as a stable, tunable pharmacophore.[3] Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) highlights its significance. The pyrazole ring system is often employed to modulate physicochemical properties, improve metabolic stability, and establish critical interactions with enzyme active sites or receptor binding pockets.[3][4]

The Synergistic Potential of the this compound Scaffold

The strategic combination of these two scaffolds into the this compound core creates a novel chemical entity with significant therapeutic potential. This hybrid structure has been explored for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and neuromodulatory effects.[5][6][7] The linkage at the 4-position of the quinoline provides a specific vector for the pyrazole ring, allowing for systematic exploration of structure-activity relationships and the optimization of drug-like properties.

Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

Overview of Synthetic Pathways

The synthesis generally involves the independent or convergent construction of the quinoline and pyrazole rings, followed by their coupling. Key retrosynthetic disconnections often focus on established named reactions for heterocycle formation.

Caption: General retrosynthetic strategies for this compound synthesis.

Key Synthetic Reactions

-

Friedländer Annulation: A classic and highly effective method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method offers a direct route to substituted quinolines.[8]

-

Niementowski Reaction: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to form 4-hydroxyquinoline derivatives, providing another robust entry point to the quinoline core.[8]

-

Multi-component Reactions (MCRs): One-pot syntheses involving three or more starting materials are particularly efficient. For instance, a one-pot, base-catalyzed cyclocondensation of a pyrazole-4-carbaldehyde, malononitrile, and a substituted cyclohexenone can directly yield complex 4-pyrazolyl-quinoline derivatives.[5]

-

Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, Suzuki or Buchwald-Hartwig coupling reactions are invaluable. These methods allow for the coupling of a pre-functionalized quinoline (e.g., a 4-chloroquinoline) with a pyrazole-boronic acid derivative, or vice versa, offering high yields and functional group tolerance.[9]

Detailed Experimental Protocol: One-Pot Synthesis of 4-Pyrazolyl-N-arylquinolines

This protocol is adapted from a reported multi-component synthesis, which demonstrates the efficiency of MCRs in generating molecular diversity.[5]

Objective: To synthesize 4-pyrazolyl-N-(hetero)arylquinoline derivatives.

Materials:

-

1-Phenyl-3-(aryl)-pyrazole-4-carbaldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

3-(Aryl)-5,5-disubstituted-cyclohex-2-enone (1.0 mmol)

-

Piperidine (catalyst, 0.2 mmol)

-

Ethanol (solvent, 20 mL)

Procedure:

-

A mixture of the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), the appropriate cyclohex-2-enone derivative (1.0 mmol), and piperidine (0.2 mmol) in ethanol (20 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated under reflux for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.

-

The final compound is characterized by elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm its structure.[5]

Self-Validation: The trustworthiness of this protocol is ensured by monitoring via TLC to confirm the consumption of starting materials and formation of the product. The final characterization by multiple spectroscopic methods provides definitive structural validation.

Biological Targets and Mechanism of Action

The this compound scaffold has been successfully employed to develop inhibitors and modulators for a diverse array of biological targets.

G-Protein Coupled Receptors (GPCRs): mGlu4 Modulators

A notable application of this scaffold is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[6] The lead compound, 4-(1-phenyl-1H-pyrazol-4-yl)quinoline, was identified as a selective mGlu4 PAM.[6] These modulators do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists.

Caption: Simplified signaling pathway of an mGlu4 PAM.

Antimicrobial and Antifungal Activity

Derivatives of the this compound scaffold have demonstrated significant antimicrobial and antifungal properties.[5][7] These compounds have been screened against a panel of bacterial pathogens (e.g., Bacillus subtilis, Escherichia coli) and fungal pathogens (e.g., Aspergillus fumigatus, Candida albicans).[5] The mechanism of action is often multifaceted, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Certain pyrazoloquinoline isomers, such as pyrazolo[4,3-c]quinolines, have been identified as potent anti-inflammatory agents.[10][11] Their mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[10]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity. The development of mGlu4 PAMs serves as an excellent case study.[6]

SAR Insights from mGlu4 PAM Development

-

Quinoline Core: The C-7 position of the quinoline ring was found to be tolerant to the introduction of hydrophilic substituents. This modification was key to improving physicochemical properties, such as reducing lipophilicity and improving metabolic stability, without sacrificing potency.[6]

-

Pyrazole Ring: The central pyrazole ring could accommodate small alkyl groups, such as one or two methyl groups, while maintaining activity.[6]

-

Phenyl Group (at Pyrazole N1): Modifications to this group are critical for tuning potency and selectivity.

-

Potency Plateau: Despite the excellent ligand efficiency of the initial hit, optimization efforts for in vitro potency in this series reached a plateau around an EC50 of 200 nM, highlighting a common challenge in lead optimization.[6]

Data Summary Table: SAR of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline mGlu4 PAMs

| Compound ID | Quinoline Substituent (R1) | Pyrazole Substituent (R2) | mGlu4 PAM Potency (EC50, nM) | Key Insight | Reference |

| 1 | H | H | ~1000 | Initial hit, high lipophilicity, non-specific binding. | [6] |

| 2a | 7-OH | H | ~500 | Introduction of hydrophilic group at C-7 improves properties. | [6] |